molecular formula C8H4ClFN2O2 B1604392 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid CAS No. 885521-61-9

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

Cat. No. B1604392
M. Wt: 214.58 g/mol
InChI Key: DSANVVGFCFMLEL-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a derivative of indazole, a heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid” consists of an indazole core with a chlorine atom substituted at the 3-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 6-position .

Scientific Research Applications

Highly Fluorescent Dyes

The synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone, showcasing bright fluorescence in solution and weak fluorescence in solid state, demonstrates the use of indazole derivatives in creating materials with potential sensing applications for acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Cross-Coupling Reactions

Indazole derivatives are utilized as directing groups in regioselective cross-coupling reactions, yielding substituted nicotinic acids and triazoles. This showcases the versatility of indazole carboxylic acids in facilitating selective organic synthesis processes (Houpis et al., 2010).

Synthesis of Heterocycles

The role of indazole derivatives in synthesizing various biologically active heterocycles, including those with potential anticancer properties, highlights their importance in medicinal chemistry and drug development (Bhat et al., 2004).

Coordination Polymers

Indazole-based ligands are instrumental in creating d(10) coordination polymers with enhanced catalytic activity and photoluminescence properties. These materials have applications in catalysis and materials science (Wang et al., 2016).

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition for mild steel in acid media showcases the utility of indazole-based compounds in materials protection and longevity (Li et al., 2007).

Fluorination of Heteroaromatics

The transition-metal-free decarboxylative fluorination process of heteroaromatic carboxylic acids, including indazole derivatives, for synthesizing fluorinated compounds, highlights their significance in organic synthesis and the development of fluorinated pharmaceuticals and agrochemicals (Yuan et al., 2017).

Future Directions

Indazole derivatives have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions for “3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry.

properties

IUPAC Name

3-chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSANVVGFCFMLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646377
Record name 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

CAS RN

885521-61-9
Record name 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 2
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 4
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 5
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 6
3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

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